1-Fluoro-4-(pentafluoroethyl)benzene
Overview
Description
1-Fluoro-4-(pentafluoroethyl)benzene is an organic compound with the molecular formula C8H4F6 It is a fluorinated aromatic compound, characterized by the presence of a benzene ring substituted with a fluoro group and a pentafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-4-(pentafluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-fluoro-4-iodobenzene with pentafluoroethyl iodide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the pentafluoroethyl group can lead to the formation of partially fluorinated ethylbenzene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are benzoic acid derivatives.
Reduction Reactions: Products include partially fluorinated ethylbenzene derivatives.
Scientific Research Applications
1-Fluoro-4-(pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique properties make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the design of fluorinated analogs of biologically active molecules. These analogs can help in understanding the role of fluorine in biological systems and in the development of new pharmaceuticals.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug discovery and development. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties, such as high thermal stability and resistance to chemical degradation, make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-fluoro-4-(pentafluoroethyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: The presence of fluorine atoms can affect the electronic properties of the compound, leading to changes in its reactivity and interaction with biological targets. This can result in the modulation of biochemical pathways and physiological processes.
Comparison with Similar Compounds
1-Fluoro-4-(pentafluoroethyl)benzene can be compared with other similar fluorinated aromatic compounds, such as:
1-Fluoro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a pentafluoroethyl group. The difference in the fluorinated alkyl group can lead to variations in chemical reactivity and physical properties.
1-Fluoro-4-(difluoromethyl)benzene: This compound has a difluoromethyl group, which is smaller and less electron-withdrawing compared to the pentafluoroethyl group. This can result in different chemical behavior and applications.
1-Fluoro-4-(perfluorobutyl)benzene:
The uniqueness of this compound lies in its specific combination of a fluoro group and a pentafluoroethyl group, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-fluoro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHARCGVOBGLKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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